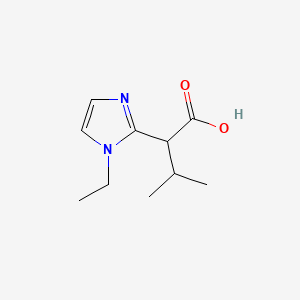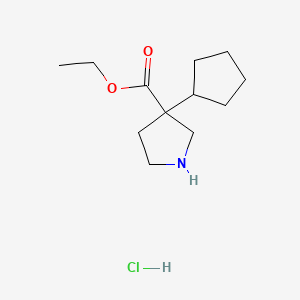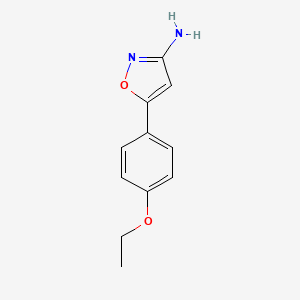
2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 1-position and a methylbutanoic acid moiety at the 3-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound may interact with biological membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-1H-imidazole-2-carboxylic acid
- 2-Methyl-1H-imidazole-4-carboxylic acid
- 1-Phenyl-1H-imidazole-2-carboxylic acid
Uniqueness
2-(1-Ethyl-1h-imidazol-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methylbutanoic acid moiety enhances its versatility in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(1-ethylimidazol-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-6-5-11-9(12)8(7(2)3)10(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Clave InChI |
SIRGWPFRSHHBCU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)

